Home > Products > Screening Compounds P24618 > 1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)uracil
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)uracil - 128496-18-4

1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)uracil

Catalog Number: EVT-15332291
CAS Number: 128496-18-4
Molecular Formula: C9H10F2N2O4
Molecular Weight: 248.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)uracil is a synthetic nucleoside analogue derived from uracil, which has been modified to enhance its antiviral and anticancer properties. This compound features a dideoxy modification and difluorination at the 2' and 3' positions of the ribofuranose sugar moiety, which is critical for its biological activity. The compound has garnered interest in medicinal chemistry for its potential applications in treating viral infections and certain cancers.

Source

The synthesis and evaluation of 1-(2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)uracil have been documented in several studies focusing on nucleoside analogues. Notably, research has shown its effectiveness against HIV-1 and hepatitis C virus, highlighting its significance in antiviral drug development .

Classification

This compound belongs to the class of nucleoside analogues, specifically pyrimidine nucleosides, which are characterized by their ability to mimic natural nucleosides and interfere with nucleic acid synthesis. Its structural modifications position it as a potential therapeutic agent in virology and oncology.

Synthesis Analysis

Methods

The synthesis of 1-(2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)uracil typically involves several key steps:

  1. Starting Materials: The synthesis begins with methyl 5-O-benzoyl-α-D-xylofuranoside as a precursor.
  2. Fluorination: The introduction of fluorine atoms is achieved using diethylaminosulfur trifluoride (DAST) under controlled conditions (27–29°C for approximately 20 hours), resulting in the formation of the difluorinated sugar derivative.
  3. Glycosylation: The dideoxy sugar is then glycosylated with uracil to form the final nucleoside structure. This step often employs nucleobase anion glycosylation techniques to ensure proper linkage and configuration .

Technical Details

The reaction conditions must be optimized to prevent degradation of sensitive intermediates. Chromatographic purification techniques are employed to isolate the desired product from by-products and unreacted materials.

Molecular Structure Analysis

Structure

The molecular formula for 1-(2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)uracil is C9H10F2N2O4. Its structure features:

  • A uracil base connected to a beta-D-arabinofuranosyl sugar.
  • Fluorine substitutions at the 2' and 3' positions of the sugar ring.

Data

Nuclear magnetic resonance (NMR) spectroscopy is commonly used to confirm the structure and configuration of the compound. Key spectral data includes:

  • 1H^{1}H, 19F^{19}F, and 13C^{13}C NMR spectra that provide insights into the chemical environment of each atom within the molecule .
Chemical Reactions Analysis

Reactions

1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)uracil undergoes various chemical reactions typical of nucleosides:

  • Phosphorylation: It can be phosphorylated to form nucleotide analogues that participate in nucleic acid synthesis.
  • Incorporation into DNA/RNA: The compound can be incorporated into viral RNA or DNA during replication processes, leading to chain termination or inhibition of further nucleotide addition.

Technical Details

The mechanism by which this compound inhibits viral replication involves its incorporation into viral genomes, disrupting normal replication processes due to its altered structure compared to natural nucleotides .

Mechanism of Action

The mechanism of action for 1-(2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)uracil primarily involves:

  • Inhibition of Viral Replication: By mimicking natural nucleotides, it gets incorporated into viral RNA/DNA strands during replication. This incorporation leads to premature termination of the growing strand due to the absence of necessary hydroxyl groups at the 2' and 3' positions.

Data from studies indicate that this compound exhibits potent antiviral activity against various viruses including HIV-1 and hepatitis C virus .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Melting Point: Specific melting point data varies based on purity but generally falls within standard ranges for similar compounds.
  • Stability: The compound's stability can be affected by environmental factors such as pH and temperature.

Relevant data from PubChem indicates that this compound exhibits distinct properties that are crucial for its biological activity .

Applications

1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)uracil has several scientific applications:

  • Antiviral Research: It is primarily studied for its potential as an antiviral agent against HIV and hepatitis C.
  • Cancer Treatment: Due to its ability to inhibit DNA synthesis in rapidly dividing cells, it also shows promise in cancer therapeutics.

Research continues into optimizing its efficacy and reducing any potential cytotoxic effects associated with its use .

Introduction to Fluorinated Arabinofuranosyluracil Analogues

Fluorinated arabinofuranosyluracil analogues represent a specialized class of synthetic nucleosides engineered to mimic natural nucleosides while introducing strategic biochemical perturbations. These compounds feature deliberate fluorine substitutions at key positions on the arabinofuranosyl sugar moiety, altering electronic properties, conformational stability, and metabolic processing. The specific compound 1-(2,3-Dideoxy-2,3-difluoro-β-D-arabinofuranosyl)uracil exemplifies this design philosophy, incorporating two fluorine atoms at the 2' and 3' carbon positions alongside removal of hydroxyl groups—modifications aimed at enhancing metabolic stability and optimizing interactions with viral or cellular polymerases [2]. Such structural innovations are grounded in decades of nucleoside analogue development, where subtle chemical changes yield significant therapeutic advantages.

Historical Evolution of Nucleoside Analogues in Antineoplastic Research

The development of nucleoside analogues for cancer therapy originated with the discovery of cytarabine in the 1960s, a deoxycytidine analogue incorporating arabinose instead of ribose. This first-generation antimetabolite demonstrated that sugar modifications could disrupt DNA synthesis in leukemia cells [2]. Subsequent innovations focused on halogenation and deoxygenation:

  • Fludarabine (1991): Introduced a fluorine atom at the 2'-position of adenine arabinoside, enhancing resistance to adenosine deaminase degradation and improving uptake in lymphoid malignancies [2].
  • Gemcitabine (1996): Utilized dual 2'-α/β-fluorine substitutions to achieve prolonged intracellular retention and activity against solid tumors, notably pancreatic carcinoma [2].
  • Clofarabine (2004): Combined 2'-fluorine with 2'-deoxy-2'-arabinochloro configuration, creating a multi-targeted purine analogue effective in pediatric acute lymphoblastic leukemia [2].

Table 1: Evolution of Sugar-Modified Antineoplastic Nucleosides

CompoundModificationKey MechanismTherapeutic Application
Cytarabine (1969)2'-β-Hydroxy arabinoseDNA polymerase inhibitionAcute myeloid leukemia
Gemcitabine (1996)2',2'-Difluoro-2'-deoxyRibonucleotide reductase inhibitionPancreatic/lung carcinoma
Clofarabine (2004)2'-Fluoro-2'-deoxyarabinochlorodCK activation; DNA chain terminationPediatric ALL
Target Compound2',3'-Dideoxy-2',3'-difluoroTheoretical: DNA chain terminationUnder investigation

This progression underscores a shift toward dual modifications (e.g., halogenation + deoxygenation) to evade metabolic inactivation while maximizing substrate specificity for tumor-associated kinases. The structural framework of 1-(2,3-Dideoxy-2,3-difluoro-β-D-arabinofuranosyl)uracil aligns with this trajectory, extending uracil-based designs into unexplored chemical space [2].

Role of Fluorine Substitution in Modulating Nucleoside Bioactivity

Fluorine’s unique properties—high electronegativity (3.98 Pauling scale), small atomic radius (1.47 Å), and strong C-F bond stability—make it ideal for rational nucleoside engineering. These characteristics confer three critical advantages:

  • Steric Mimicry: The 2'-fluorine atom closely approximates the van der Waals radius of a hydroxyl group (1.52 Å vs. 1.40 Å), allowing evasion of hydrolytic enzymes while maintaining substrate recognition by kinases and polymerases [2].
  • Electronic Effects: Fluorine’s electron-withdrawing nature alters sugar pucker equilibrium (e.g., favoring C3'-endo conformation), which dictates affinity for target enzymes. For instance, 2'-F-arabinofuranosyluracils exhibit enhanced binding to thymidylate synthase due to enforced North-type conformations [2].
  • Metabolic Stabilization: Replacement of 3'-OH with fluorine prevents phosphorylation-mediated activation but also blocks exonuclease cleavage. In difluoro analogues like the target compound, 3'-deoxy-3'-F substitution confers resistance to phosphorolytic cleavage by herpesvirus thymidine kinase, prolonging intracellular half-life [2].

Table 2: Impact of Fluorine Position on Nucleoside Bioactivity

Substitution PatternConformational ShiftMetabolic ConsequenceTherapeutic Outcome
2'-F (arabino)C2'-endo to C3'-endoResistance to phosphorylasesAntiviral (e.g., FIAU vs. HBV)
3'-F (ribo/deoxy)Locked C3'-exoTermination of DNA chain elongationAntineoplastic (e.g., Gemcitabine)
2',3'-DifluoroRigidified sugar coreDual resistance to kinases/nucleasesBroad-spectrum potential

The 2,3-dideoxy-2,3-difluoro motif in the target uracil analogue synergistically combines these effects, theoretically enabling unrecognized kinase recognition while resisting deamination and phosphorolysis—a design validated in related purine systems [2] [1].

Emergence of 2,3-Dideoxy-2,3-difluoro Modifications in Arabinofuranosyl Scaffolds

The strategic incorporation of gem-difluoro groups at C2' and C3' represents a response to limitations of mono-fluorinated nucleosides. Early mono-fluoro analogues like 2'-F-ara-adenine faced rapid deamination, while 3'-F-thymidine showed unpredictable chain termination. The difluoro design addresses these shortcomings through:

  • Enhanced Enzymatic Stability: Removal of both 2'- and 3'-hydroxyls eliminates sites for glycosidic bond cleavage by bacterial purine nucleoside phosphorylase (PNP). Concurrent fluorine substitution sterically blocks hydrolytic nucleobase excision [1].
  • Controlled Anomeric Selectivity: The 2,3-difluoroarabinofuranose intermediate enforces β-selective glycosylation due to the trans influence of C2-F on the anomeric center. This was demonstrated in the synthesis of 9-(2,3-dideoxy-2,3-difluoro-β-D-arabinofuranosyl)adenine, where the key glycosylation step achieved >95% β-selectivity using Vorbrüggen conditions [1].
  • Synergy with Uracil Bases: While adenine-based analogues were synthesized first, uracil derivatives benefit from fluorine’s electron-withdrawing effect on the glycosidic bond. This increases hydrolytic stability of the N-glycosidic linkage—a common failure point in 2'-deoxyuridine analogues [2].

Synthetic routes to these compounds rely on chiral pool derivatization starting from arabinose precursors. As exemplified in [1], methyl 5-O-benzyl-2-deoxy-2-fluoro-α-D-arabinofuranoside undergoes fluorination at C3 via DAST (diethylaminosulfur trifluoride), followed by deoxygenation and glycosylation. The target uracil analogue would require analogous steps with uracil silylation for N-glycosylation.

Table 3: Key Synthetic Intermediates for 2,3-Difluoroarabinofuranosyl Nucleosides

IntermediateFunctionRole in Uracil Analogue Synthesis
Methyl 5-O-benzyl-2-deoxy-2-fluoro-α-D-arabinofuranosideC2-F stereochemical controlPreserves β-configuration at anomeric center
3-Deoxy-3-fluoro derivativeIntroduces C3-F with arabino stereochemistryBlocks 3'-OH-dependent metabolic pathways
2,3-Dideoxy-2,3-difluoro sugar donorGlycosylating agent (e.g., acetobromo derivative)Couples with silylated uracil

This design paradigm shifts focus toward functionally deactivated nucleosides where bioactivity arises from terminal phosphorylation rather than inherent reactivity—aligning with next-generation antimetabolite strategies [1] [2].

Properties

CAS Number

128496-18-4

Product Name

1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)uracil

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H10F2N2O4

Molecular Weight

248.18 g/mol

InChI

InChI=1S/C9H10F2N2O4/c10-6-4(3-14)17-8(7(6)11)13-2-1-5(15)12-9(13)16/h1-2,4,6-8,14H,3H2,(H,12,15,16)/t4-,6-,7+,8-/m1/s1

InChI Key

ZACSMWVJEMXZMV-CCXZUQQUSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.